2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

Lipophilicity Positional isomer Drug-likeness

Researchers studying LSD1/KDM1A often encounter irreproducible screening data when substituting positional isomers or free-base forms of trans-2-arylcyclopropylamines. This ortho-OCHF2 HCl salt eliminates those variables: • Defined ortho conformation via intramolecular C-H···F interaction ensures consistent target-binding entropy and selectivity • Directly soluble in assay buffer (≤10 mM) without DMSO for accurate IC50 determination in recombinant LSD1 biochemical assays • Primary amine handle enables immediate amide coupling or sulfonamide formation without prior neutralization, accelerating parallel SAR libraries

Molecular Formula C10H12ClF2NO
Molecular Weight 235.66 g/mol
Cat. No. B13174149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
Molecular FormulaC10H12ClF2NO
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2OC(F)F.Cl
InChIInChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13;/h1-4,7-8,10H,5,13H2;1H
InChIKeyADEHMUXHUAEOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine Hydrochloride – Structural Identity and Procurement Baseline


2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride (CAS 1333771-14-4; free base CAS 1157693-02-1) is a trans-2-arylcyclopropylamine (ACPA) derivative bearing a difluoromethoxy (–OCHF₂) substituent at the ortho position of the phenyl ring [1]. The compound belongs to a well‑established class of mechanism‑based inhibitors of flavin‑dependent amine oxidases, including lysine‑specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases A/B (MAO‑A, MAO‑B), and serves as a conformationally constrained building block for CNS‑oriented medicinal chemistry programmes [2]. The hydrochloride salt form (C₁₀H₁₂ClF₂NO; MW 235.66 g·mol⁻¹) is supplied as a ≥95% purity solid, making it suitable for direct use in parallel synthesis, SAR exploration, and fragment‑based screening without additional liberation of the free base .

Why Generic Substitution of 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine Hydrochloride Fails in Research Procurement


Positions of the difluoromethoxy group on the phenyl ring are not interchangeable. The ortho‑substituted isomer exhibits a computed XLogP3 of 2.2, whereas the para isomer (CAS 1157140‑53‑8) registers XLogP3 = 2.4 – a ΔlogP of +0.2 log units that can translate into meaningful differences in passive membrane permeability and off‑target promiscuity [1][2]. Furthermore, the –OCHF₂ group at the ortho position uniquely populates a polar conformation through an intramolecular C–H···F interaction that is sterically inaccessible to the meta and para congeners; this conformational biasing directly impacts target‑binding entropy and selectivity [3]. Substituting the free base for the hydrochloride salt introduces additional variability in solubility, hygroscopicity, and weighing accuracy that undermines reproducible screening data. These physicochemical and conformational differences mean that head‑to‑head biological data generated with a positional isomer or the free base cannot be validly extrapolated to the ortho‑HCl salt without independent experimental confirmation.

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine Hydrochloride – Quantitative Differentiation Evidence Guide


Ortho vs. Para Isomer Lipophilicity: A Measurable ΔXLogP3 of 0.2 Log Units

The computed XLogP3 for the target ortho isomer (free base) is 2.2, while the para isomer (2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine, CID 43810348) records XLogP3 = 2.4 [1][2]. This ΔXLogP3 of +0.2 for the para isomer indicates higher intrinsic lipophilicity, which in lead optimisation typically correlates with increased non‑specific protein binding and reduced aqueous solubility, potentially confounding assay results in biochemical and cellular screens.

Lipophilicity Positional isomer Drug-likeness

Ortho‑OCHF₂ Conformational Switching: Unique Intramolecular C–H···F Interaction

The difluoromethoxy group can populate either a lipophilic (endo-endo) or a polar (endo-exo) conformation. In the ortho-substituted isomer, the proximity of the cyclopropanamine moiety stabilises the polar conformation through an intramolecular C–H···F contact, a feature that is geometrically inaccessible to the meta and para isomers [1]. This conformational switching endows the ortho isomer with the ability to adapt its local polarity to the microenvironment of a protein binding site, a property quantified in model systems as a polarity‑adjustable vector that differs fundamentally from the static lipophilicity of the para‑OCHF₂ congener [2].

Conformational analysis OCHF2 Fluorine

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling Reproducibility

The hydrochloride salt of 2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine (MW 235.66 g·mol⁻¹) is supplied as a crystalline solid with ≥95% purity, whereas the free base (CAS 1157693-02-1; MW 199.20 g·mol⁻¹) is typically an oil or low‑melting solid . Protonation of the primary amine increases aqueous solubility by several orders of magnitude; for the parent compound cyclopropanamine, the hydrochloride salt exhibits a water solubility of >1 × 10⁶ mg·L⁻¹ at 25 °C, while the free base is a volatile liquid with limited water miscibility [1]. This solubility differential enables direct dissolution of the salt in aqueous assay buffers without organic co‑solvents, reducing DMSO‑related artefacts in cell‑based assays.

Salt form Solubility Procurement

Cyclopropane Scaffold vs. Flexible Ethylamine Linker: Conformational Restriction and LSD1/MAO Activity

The trans‑2‑arylcyclopropylamine scaffold is the pharmacophore responsible for mechanism‑based inhibition of LSD1 and MAO enzymes. SAR studies on tranylcypromine analogues demonstrate that replacement of the cyclopropane ring with a flexible ethylene linker (e.g., 2‑phenylethylamine derivatives) abolishes time‑dependent inhibition of LSD1, reducing potency from low‑micromolar to inactive (>100 µM) [1]. The cyclopropane ring constrains the amine in a geometry optimal for covalent adduct formation with the FAD cofactor, an interaction that cannot be replicated by a freely rotating ethylamine chain [2]. The ortho‑OCHF₂ substituent further modulates the electronic environment of the cyclopropane ring, potentially fine‑tuning the rate of covalent inactivation.

Conformational restriction LSD1 MAO

Ortho‑OCHF₂ ACPA vs. Ortho‑OCH₃ ACPA: Increased Metabolic Stability from Fluorination

The difluoromethoxy (–OCHF₂) group serves as a metabolically more stable bioisostere of methoxy (–OCH₃). In matched molecular pair analyses across diverse chemotypes, replacement of –OCH₃ with –OCHF₂ increased metabolic stability in human liver microsomes by a median factor of 2‑ to 3‑fold, attributable to the electron‑withdrawing effect of the fluorine atoms that deactivates the phenyl ring toward oxidative metabolism [1]. The –OCHF₂ group also elevates lipophilicity by approximately 0.5–1.0 logP units relative to –OCH₃, with the concomitant benefit of improved passive permeability [2]. For the ortho‑substituted cyclopropanamine scaffold, this dual advantage is particularly relevant for CNS programmes where both metabolic stability and blood‑brain barrier penetration are critical.

Metabolic stability OCHF2 Fluorine

Recommended Research and Industrial Application Scenarios for 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine Hydrochloride


Epigenetic Probe Development: LSD1/KDM1A Mechanism‑Based Inhibitor Lead

The trans‑2‑arylcyclopropylamine scaffold is the core pharmacophore for irreversible LSD1 inhibition. This compound can be directly employed as a starting point for structure‑guided optimisation of subtype‑selective KDM1A inhibitors, leveraging the ortho‑OCHF₂ group for polarity‑adjustable binding and metabolic stabilisation. The hydrochloride salt form permits direct dissolution into assay buffers at concentrations up to 10 mM without DMSO, facilitating accurate IC₅₀ determination in recombinant LSD1 biochemical assays [1][2].

CNS Penetration SAR: Lipophilicity‑Guided Lead Optimisation

With a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 35.3 Ų, the free base lies within the favourable CNS MPO (multiparameter optimisation) window. The ortho‑OCHF₂ isomer can be systematically compared with the para isomer (XLogP3 2.4; TPSA 35.3 Ų) to empirically map the impact of subtle ΔlogP differences on P‑glycoprotein efflux ratios, brain‑to‑plasma K_p ratios, and MDCK‑MDR1 permeability in parallel artificial membrane permeability assays (PAMPA‑BBB) [1].

Fragment‑Based Screening Library Enrichment: Fluorinated ACPA Scaffold

The low molecular weight (free base MW 199.20 Da; HCl salt MW 235.66 Da) and high fraction of sp³‑hybridised carbons (Fsp³ = 0.4) make this compound an attractive fragment for ¹⁹F NMR‑based screening campaigns. The single –OCHF₂ group provides a clean ¹⁹F NMR signal (δ ≈ –80 ppm) that can be monitored for ligand‑induced chemical shift perturbations upon target binding, without interference from additional fluorine atoms present in poly‑fluorinated analogues [2].

Custom Derivative Synthesis: Amide, Sulfonamide, and Reductive Amination Library Production

The primary amine handle of the hydrochloride salt is directly amenable to parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination without prior neutralisation, provided a mild base (e.g., DIPEA) is used in situ. The ortho‑OCHF₂ group remains intact under standard Pd‑catalysed cross‑coupling conditions, enabling further diversification of the phenyl ring through Suzuki–Miyaura or Buchwald–Hartwig reactions at the remaining free positions [3].

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